molecular formula C8H9FN2 B15202498 3-Cyclopropyl-5-fluoropyridin-2-amine

3-Cyclopropyl-5-fluoropyridin-2-amine

Cat. No.: B15202498
M. Wt: 152.17 g/mol
InChI Key: QSQWUPNHRVQYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-fluoropyridin-2-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a pyridine ring, along with an amine group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, along with controlled reaction environments, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Cyclopropyl-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Cyclopropyl-5-fluoropyridin-2-amine lies in its combination of a cyclopropyl group and a fluorine atom on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

3-cyclopropyl-5-fluoropyridin-2-amine

InChI

InChI=1S/C8H9FN2/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2,(H2,10,11)

InChI Key

QSQWUPNHRVQYRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.